molecular formula C18H15N3O4 B14880525 6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

Cat. No.: B14880525
M. Wt: 337.3 g/mol
InChI Key: APXIFSIZIYRZDN-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxyphenyl and nitrobenzyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the 3-methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the 4-nitrobenzyl group: This can be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential use as a drug candidate for treating diseases due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate conversion.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    6-(3-methoxyphenyl)-2-benzylpyridazin-3(2H)-one: Lacks the nitro group, which may result in different biological activity.

    6-phenyl-2-(4-nitrobenzyl)pyridazin-3(2H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.

Uniqueness

The presence of both methoxyphenyl and nitrobenzyl groups in 6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one makes it unique compared to similar compounds

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one

InChI

InChI=1S/C18H15N3O4/c1-25-16-4-2-3-14(11-16)17-9-10-18(22)20(19-17)12-13-5-7-15(8-6-13)21(23)24/h2-11H,12H2,1H3

InChI Key

APXIFSIZIYRZDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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